molecular formula C11H4Cl4O2 B14609433 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid CAS No. 59018-91-6

3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid

Cat. No.: B14609433
CAS No.: 59018-91-6
M. Wt: 310.0 g/mol
InChI Key: PBAJKKOEVVVKRI-UHFFFAOYSA-N
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Description

3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of four chlorine atoms attached to the naphthalene ring and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid typically involves the chlorination of naphthalene followed by carboxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloronaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tetrachloronaphthoquinone.

    Reduction: Formation of tetrachloronaphthalenol or tetrachloronaphthaldehyde.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetrachloronaphthalene: Similar structure but lacks the carboxylic acid group.

    3,4,5,6-Tetrachlorophthalic acid: Contains a similar chlorinated aromatic ring but with a different arrangement of chlorine atoms and carboxylic acid groups.

Uniqueness

3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is unique due to its specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

59018-91-6

Molecular Formula

C11H4Cl4O2

Molecular Weight

310.0 g/mol

IUPAC Name

3,4,5,7-tetrachloronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H4Cl4O2/c12-4-1-5-6(11(16)17)3-8(14)10(15)9(5)7(13)2-4/h1-3H,(H,16,17)

InChI Key

PBAJKKOEVVVKRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2Cl)Cl)C(=O)O)Cl)Cl

Origin of Product

United States

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